3-(5-Chloro-4-fluoropyridin-3-YL)propan-1-amine
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Overview
Description
3-(5-Chloro-4-fluoropyridin-3-YL)propan-1-amine is an organic compound that belongs to the class of fluorinated pyridines. These compounds are characterized by the presence of a fluorine atom attached to the pyridine ring, which imparts unique chemical and biological properties. The compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloro-4-fluoropyridin-3-YL)propan-1-amine typically involves the nucleophilic substitution of a chlorine atom in a precursor compound with an amine group. One common method involves the reaction of 5-chloro-4-fluoropyridine with 3-aminopropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, reagents, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Chloro-4-fluoropyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(5-Chloro-4-fluoropyridin-3-YL)propan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-4-fluoropyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets in biological systems. The fluorine and chlorine atoms in the pyridine ring can enhance the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
- 3-(5-Chloro-1H-indol-3-yl)propan-1-ol
- 3-(3-Phenylisoxazol-5-yl)propan-1-ol
Comparison: Compared to similar compounds, 3-(5-Chloro-4-fluoropyridin-3-YL)propan-1-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10ClFN2 |
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Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(5-chloro-4-fluoropyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-7-5-12-4-6(8(7)10)2-1-3-11/h4-5H,1-3,11H2 |
InChI Key |
CTOIOHDVIQTNMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)F)CCCN |
Origin of Product |
United States |
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